Boc-N-Me-Allo-Ile-OH
Description
Role of N-Methylated Amino Acids in Peptide Structure and Function Modulations
N-Methylation, the addition of a methyl group to the nitrogen atom of an amino acid residue, is a simple yet powerful chemical modification found in various natural bioactive peptides and proteins nih.govacs.org. This modification can significantly influence the properties of peptides, impacting their conformation, stability, and interaction with biological targets nih.govresearchgate.netscielo.org.mxacs.orgnih.gov.
Research findings indicate that N-methylation can modulate biological activity and selectivity, contributing to the potential of N-methylated peptides as novel drug candidates nih.govresearchgate.net. Studies have shown that N-methylated amino acid derivatives can lower the rate of peptide hydrolysis by enzymes researchgate.net.
Stereochemical Significance of Alloisoleucine in Chiral Synthesis
Alloisoleucine is a diastereomer of the common proteogenic amino acid isoleucine wikipedia.orghmdb.ca. While isoleucine has (2S,3S) and (2R,3R) enantiomers, alloisoleucine has (2S,3R) and (2R,3S) configurations nih.govwikipedia.org. This difference in stereochemistry at the beta carbon distinguishes alloisoleucine from isoleucine hmdb.ca.
The presence of alloisoleucine introduces a specific chiral center into a molecule, which is of significant importance in chiral synthesis. Chirality plays a critical role in the biological activity of many compounds, as interactions with biological systems (e.g., enzymes, receptors) are often highly stereoselective. The ability to precisely incorporate a residue with the defined stereochemistry of alloisoleucine, such as through the use of Boc-N-Me-Allo-Ile-OH, is essential for synthesizing molecules with desired biological profiles. Methods for preparing single diastereomers of isoleucine, including L-allo-isoleucine and D-allo-isoleucine, in high stereochemical purity have been developed, often utilizing stereoselective enzymatic reactions google.comgoogle.com.
Impact of the tert-Butoxycarbonyl (Boc) Protecting Group on Synthetic Strategies
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for the temporary protection of amine functionalities americanpeptidesociety.orgfishersci.atwikipedia.orgnumberanalytics.commasterorganicchemistry.com. In the context of amino acids and peptide synthesis, the Boc group is typically used to protect the alpha-amino group ontosight.ainumberanalytics.comthermofisher.com. This protection is crucial during peptide coupling reactions to prevent unwanted side reactions at the amino terminus while a new peptide bond is being formed at the carboxyl terminus ontosight.aithermofisher.com.
The Boc strategy in peptide synthesis involves the use of acid-labile protecting groups americanpeptidesociety.org. The Boc group is stable under basic conditions, which allows for the selective deprotection of other protecting groups (e.g., side-chain protecting groups) that may be removed under basic conditions wikipedia.org. The removal of the Boc group is typically achieved using moderately strong acids, such as trifluoroacetic acid (TFA) or HCl americanpeptidesociety.orgwikipedia.orgmasterorganicchemistry.com. This acid lability makes the Boc group suitable for synthetic strategies where orthogonal deprotection is required, meaning different protecting groups can be removed selectively under different conditions without affecting others wikipedia.orgmasterorganicchemistry.comthermofisher.com.
While the Boc strategy was one of the first widely adopted in peptide synthesis, requiring harsher acidic conditions for deprotection compared to the Fmoc strategy, it remains valuable in certain applications, such as the synthesis of short peptides or in cases where the peptide sequence is prone to racemization under basic conditions americanpeptidesociety.org. The introduction of the Boc group onto an amine is commonly achieved by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base fishersci.atwikipedia.orgontosight.ainumberanalytics.com.
Here is a summary of the key properties and applications discussed:
| Feature | Description | Relevance to this compound |
| N-Methylation | Modification of the amino group with a methyl group. nih.gov | Modulates peptide conformation, stability, proteolytic resistance, and pharmacokinetic properties. researchgate.netscielo.org.mxacs.orgnih.gov |
| Alloisoleucine | Diastereomer of isoleucine with (2S,3R) or (2R,3S) stereochemistry. nih.govwikipedia.orghmdb.ca | Introduces a specific chiral center crucial for stereoselective synthesis and biological activity. cenmed.comchemimpex.com |
| Boc Protecting Group | tert-Butoxycarbonyl group used to protect the alpha-amino group. americanpeptidesociety.orgontosight.ainumberanalytics.comthermofisher.com | Enables controlled peptide chain elongation by preventing unwanted reactions at the amino terminus. ontosight.ainumberanalytics.comthermofisher.com |
| Acid Lability of Boc | Removed under moderately strong acidic conditions (e.g., TFA, HCl). americanpeptidesociety.orgwikipedia.orgmasterorganicchemistry.com | Allows for orthogonal deprotection strategies in complex syntheses. wikipedia.orgmasterorganicchemistry.comthermofisher.com |
| Application | Building block in peptide synthesis and pharmaceutical research. chemimpex.com | Facilitates the synthesis of peptides and peptidomimetics with tailored properties. chemimpex.com |
Compound Information and PubChem CIDs
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBIAUMDQYXOFG-GKAPJAKFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556351 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136092-80-3 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Boc N Me Allo Ile Oh and Its Derivatives
Asymmetric Synthesis Routes to Alloisoleucine Scaffolds
Alloisoleucine, a diastereomer of isoleucine, possesses two chiral centers. wikipedia.org The synthesis of enantiomerically pure alloisoleucine scaffolds is a critical first step in obtaining Boc-N-Me-Allo-Ile-OH with the desired stereochemistry. Several asymmetric synthesis approaches have been developed for this purpose.
One approach involves the asymmetric Strecker synthesis, which can yield D-alloisoleucine from commercially available (S)-2-methyl-1-butanol through a four-step process. researchgate.net Another method explores the stereospecific inversion of configuration at the C-2 carbon of L-isoleucine. researchgate.net Enzymatic resolution has also been employed to separate epimeric mixtures of isoleucine and alloisoleucine derivatives, allowing for the recovery of the desired stereoisomer with high diastereomeric and enantiomeric excess. researchgate.net For instance, enzymatic catalysis using alcalase can selectively hydrolyze a mixture of D-alloisoleucine and L-isoleucine derivatives. researchgate.net
N-Alkylation Strategies for Amino Acid Derivatization
N-methylation, the introduction of a methyl group onto the amino nitrogen, is a crucial step in synthesizing this compound. This modification is known to influence the properties of peptides, including increasing membrane permeability, proteolytic stability, and conformational rigidity. enamine.netacs.org
Various procedures exist for the synthesis of N-methylated amino acids. One mild and general procedure involves the reduction of 5-oxazolidinones, which are prepared from N-protected amino acids and paraformaldehyde. acs.org The reduction of the 5-oxazolidinone (B12669149) ring can be mediated by reagents such as triethylsilane and trifluoroacetic acid (TFA), or by using Lewis acid catalysis for improved yields. acs.org For example, using AlCl₃ as a Lewis acid has shown excellent yields in the synthesis of Fmoc-protected N-methyl amino acids with aliphatic or aromatic side chains. acs.org
Another approach involves a three-step procedure consisting of sulfonylation, methylation, and desulfonylation, which is compatible with solid-phase peptide synthesis (SPPS). acs.org This method utilizes o-nitrobenzenesulfonyl chloride (o-NBS-Cl) for sulfonylation of the N-terminal α-amine group. acs.org Methylation can then be carried out, followed by removal of the sulfonyl group. acs.org While traditional methods may require longer reaction times, particularly for hindered amino acids, optimized procedures have demonstrated significantly reduced reaction times while maintaining good to excellent yields. acs.org
Alternative methylation methods include the use of methyl iodide and silver oxide. mdpi.com Some methods for synthesizing N-methylated amino acids involve benzyl (B1604629) protection of the carboxyl group and trifluoroacetyl protection of the amino group before methylation. google.com
Chemo-Enzymatic Approaches in Building Block Synthesis
Chemo-enzymatic synthesis combines chemical and enzymatic transformations to leverage the selectivity and efficiency of enzymes for specific steps in a synthetic route. This approach can be particularly useful for the synthesis of complex or non-canonical amino acids like alloisoleucine derivatives. nih.govpsu.edu
Enzymes can catalyze various reactions relevant to amino acid synthesis, including aldol (B89426) additions, transaminations, and reductions. acs.orgresearchgate.net For example, enzymatic tandem reactions involving aldol addition and transamination have been reported for the synthesis of γ-hydroxy-α-amino acid derivatives. acs.org Specific enzymes like branched-chain amino acid aminotransferase can be used in the amination step. acs.org
While direct chemo-enzymatic routes specifically to this compound are not extensively detailed in the provided results, chemo-enzymatic methods have been applied to the synthesis of other modified amino acids and peptide building blocks. nih.govresearchgate.netoup.comoup.commdpi.comasm.orgacs.org This suggests the potential for developing such routes for this compound, possibly involving enzymatic steps for the synthesis of the alloisoleucine core or for selective N-methylation or deprotection. The use of enzymes can offer advantages such as mild reaction conditions and high stereospecificity, minimizing racemization, which is a concern in the synthesis of N-methyl amino acids. psu.educdnsciencepub.com
Integration of Boc N Me Allo Ile Oh in Complex Peptide and Peptidomimetic Architectures
Solid-Phase Peptide Synthesis (SPPS) Protocols
SPPS is a widely used technique for peptide synthesis, involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. While automated SPPS has revolutionized peptide synthesis, the incorporation of challenging residues like Boc-N-Me-Allo-Ile-OH necessitates careful optimization of standard protocols. The steric hindrance and altered reactivity of N-methylated and allo-configured amino acids can lead to incomplete couplings, increased side reactions, and reduced yields.
Optimization of Coupling Conditions for N-Methylated and Hindered Residues
Coupling efficiency for N-methylated and sterically hindered amino acids, including N-Me-Allo-Ile, is often significantly lower in conventional SPPS compared to standard amino acids. amazonaws.comcem.comscielo.org.mx This is primarily due to the increased steric bulk around the amino group undergoing acylation. scielo.org.mx To overcome this, optimized coupling conditions are crucial.
Several strategies have been developed to improve coupling efficiency:
Increased Reagent Excess and Reaction Time: Using a higher excess of the activated amino acid and coupling reagent, along with extended reaction times, can help drive the reaction to completion.
Elevated Temperature: Performing couplings at elevated temperatures, often facilitated by microwave irradiation, has proven highly effective in accelerating the reaction rate and improving yields for hindered couplings. amazonaws.comcem.comsioc-journal.cnbiotage.co.jp Microwave-enhanced SPPS has been shown to complete difficult couplings of bulky amino acids quickly and efficiently. amazonaws.comcem.com
Selection of Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) are commonly used, often in combination with additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure to suppress epimerization and enhance reactivity. bachem.comnih.gov However, for particularly difficult couplings involving N-methylated amino acids, uronium or phosphonium (B103445) salt-based reagents such as HATU ([1-(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N,N-dimethylmethanaminium hexafluorophosphate (B91526) N-oxide), HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), or PyAOP ((7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are often preferred due to their higher reactivity. bachem.comresearchgate.net Studies have shown that HOAt (1-hydroxy-7-azabenzotriazole) and its uronium salt derivative HATU can provide quantitative couplings for N-methylated, sterically hindered amino acids. researchgate.net
Solvent Systems: The solvent system can also impact coupling efficiency. Mixtures of solvents like DMF, NMP, and THF, or NMP, DMSO, and THF have been explored to optimize coupling yields for hindered amino acids. sioc-journal.cn
Strategies for Mitigating Undesirable Side Reactions (e.g., Epimerization, Diketopiperazine Formation, Deletions)
The incorporation of modified amino acids like this compound can increase the propensity for undesirable side reactions during SPPS.
Epimerization: Epimerization (racemization) at the α-carbon is a significant concern, particularly during the activation and coupling steps. Amino acids with electron-withdrawing groups or those involved in fragment coupling are more susceptible to epimerization. bachem.commdpi.com N-methylated peptides and diketopiperazines can be prone to base-catalyzed epimerization. acs.org Strategies to minimize epimerization include using efficient coupling reagents that promote rapid amide bond formation, minimizing the reaction time of activated intermediates, and using less basic conditions or weaker bases like sym.-collidine instead of DIPEA or NMM. bachem.commdpi.com The Boc protecting group generally helps retain optical purity during activation. bachem.com
Diketopiperazine Formation: Diketopiperazine (DKP) formation is a common side reaction, especially when the N-terminal amino group of a resin-bound dipeptide is deprotected, leading to intramolecular cyclization and cleavage from the resin. acs.orggoogle.comnih.gov This is particularly problematic with certain amino acid sequences and when using linkers that yield C-terminal acids upon cleavage. google.comtdx.cat N-substituted amino acids can also lead to DKP formation where an amide bond is cleaved. google.com Strategies to mitigate DKP formation include using resins that suppress this reaction (e.g., 2-Chlorotrityl chloride resin) tdx.catnih.gov, synthesizing dipeptides or larger fragments in solution before coupling to the resin google.com, or optimizing deprotection conditions (e.g., using stronger bases like DBU or TAAF for very short times) google.com.
Deletions: Incomplete coupling of an amino acid can lead to the formation of deletion sequences in the final peptide product. This is a particular challenge when coupling hindered residues like N-methylated amino acids, especially when they are adjacent to other N-methylated or bulky residues. researchgate.net The steric hindrance imposed by the N-methyl group can make coupling difficult, leading to deletions. researchgate.net Using optimized coupling conditions, including excess reagents, longer reaction times, elevated temperatures (microwave), and highly efficient coupling reagents, helps to minimize deletion products. amazonaws.comcem.comsioc-journal.cnbachem.comresearchgate.netgyrosproteintechnologies.com Capping unreacted amino groups after a coupling step can also prevent the extension of deletion sequences. gyrosproteintechnologies.com
Selection of Resins and Cleavage Procedures for Modified Peptides
The choice of solid support and the subsequent cleavage procedure are vital for the successful synthesis and isolation of peptides containing modified amino acids like this compound.
Resin Selection: The resin dictates the C-terminal functionality of the final peptide and influences the SPPS strategy (Fmoc or Boc chemistry). This compound is protected with a Boc group, suggesting compatibility with both Boc and Fmoc strategies, although Fmoc chemistry is generally preferred for its milder deprotection conditions. google.comtdx.cat Resins that yield C-terminal acids upon cleavage are commonly used. For peptides prone to DKP formation, such as those containing N-methylated residues, resins like 2-Chlorotrityl chloride (2-CTC) resin are often favored because they minimize this side reaction and allow for the release of fully protected peptide fragments under mild acidic conditions. tdx.catnih.gov
Cleavage Procedures: The cleavage procedure releases the synthesized peptide from the solid support and removes acid-labile side-chain protecting groups. For Boc chemistry, strong acids like HF or trifluoromethanesulfonic acid are typically used, which can potentially affect acid-sensitive modifications. For Fmoc chemistry, milder acids like TFA (Trifluoroacetic acid) are employed, usually in the presence of scavengers to quench reactive carbocations generated from side-chain deprotection. rsc.org The stability of N-methyl sites under TFA exposure has been noted as a potential issue in the synthesis of highly N-methylated peptides. nih.gov Therefore, the cleavage cocktail composition and reaction time need careful optimization to ensure complete deprotection and cleavage while minimizing degradation or modification of the peptide, including the N-methyl-Allo-Ile residue.
Solution-Phase Peptide Synthesis (LPPS) Approaches
While SPPS is powerful for sequential peptide elongation, Solution-Phase Peptide Synthesis (LPPS) offers alternative strategies, particularly for the synthesis of peptide fragments, cyclic peptides, and complex peptidomimetics incorporating challenging residues like this compound. LPPS can sometimes provide better control over coupling reactions and purification, especially for shorter sequences or when specific fragment couplings are required.
Fragment Condensation and Segment Coupling Methodologies
Fragment condensation (or segment coupling) involves synthesizing protected peptide fragments separately, either by SPPS or LPPS, and then coupling these fragments in solution or on a solid support to form a larger peptide. This approach is particularly useful for incorporating challenging residues or for the synthesis of long peptides, as it can help circumvent issues encountered in stepwise SPPS, such as accumulation of truncated sequences and difficulties in coupling hindered residues.
When incorporating this compound using fragment condensation, the modified amino acid can be present within one of the fragments. The coupling of these fragments requires efficient and epimerization-suppressing conditions, especially if the C-terminal residue of the activated fragment is prone to epimerization. N-methylated amino acids at the C-terminus of a fragment can be particularly susceptible to epimerization during activation for fragment coupling. mdpi.com Strategies for fragment condensation include using carbodiimides with additives, activated esters, or phosphonium/uronium reagents. bachem.compnas.org The choice of coupling conditions and the order of fragment assembly are critical to maximize yield and maintain stereochemical integrity. LPPS fragment condensation can be performed using various coupling reagents like EDC/HOBt or DEPBT. elte.hupeptide.com
Macrolactamization and Macrolactonization Strategies
Macrolactamization (formation of a cyclic amide bond) and macrolactonization (formation of a cyclic ester bond) are key strategies for synthesizing cyclic peptides and depsipeptides, respectively. This compound, with its constrained structure, can be strategically placed within a linear peptide precursor to influence the conformation and facilitate cyclization. N-methyl amino acids can induce turns in peptide sequences, which can be beneficial for promoting cyclization by bringing the termini into proximity. uni-kiel.de
Macrolactonization involves forming a cyclic ester bond, often between the C-terminus and a hydroxyl group on a side chain (e.g., Ser or Thr) or a hydroxy acid incorporated into the sequence. nih.gov This is relevant for synthesizing depsipeptides, which contain both amide and ester linkages. While macrolactamization is often reported to give superior results compared to macrolactonization vdoc.pub, the choice depends on the desired cyclic structure. If this compound is incorporated into a depsipeptide precursor, its position and configuration would influence the conformational preferences of the linear chain and potentially impact the efficiency and stereoselectivity of the macrolactonization step.
Design and Synthesis of Cyclic and Constrained Peptide Analogues
The incorporation of non-proteinogenic amino acids, such as N-methylated residues and those with altered stereochemistry like allo-isoleucine, is a key strategy in the design and synthesis of cyclic and constrained peptide analogues. These modifications are employed to modulate conformational flexibility, enhance metabolic stability, improve bioavailability, and fine-tune biological activity. This compound, a protected N-methyl allo-isoleucine derivative, serves as a valuable building block in this context, allowing for the controlled introduction of these structural features into peptide chains.
The synthesis of cyclic and constrained peptides incorporating this compound typically employs solid-phase peptide synthesis (SPPS) strategies. Both Boc and Fmoc-based SPPS can be utilized, although the choice of protecting groups and coupling reagents must be carefully considered, especially when incorporating N-methyl amino acids, due to potential issues such as racemization. mdpi.comcdnsciencepub.com Boc chemistry, involving tert-butoxycarbonyl (Boc) protection of the Nα-amine, is a common method for assembling peptide chains on a solid support. nih.gov The carboxyl group of this compound is coupled to the free N-terminus of the growing peptide chain on the resin using standard peptide coupling reagents.
The synthesis of cyclic peptides often involves a cyclization step, typically performed in solution or on the solid support, to form a new peptide bond or other linkage (e.g., lactam, disulfide, thioether) between the peptide termini or side chains. mdpi.com The incorporation of N-methylated residues can influence the efficiency and outcome of the cyclization reaction due to steric hindrance and conformational preferences. Careful optimization of cyclization conditions, including the choice of coupling reagent, solvent, and concentration, is essential to achieve high yields and minimize side reactions, such as epimerization at the α-carbon of activated residues. mdpi.com
Research findings demonstrate the successful integration of N-methyl allo-isoleucine into cyclic peptide structures. For example, investigations into cyclic peptide inhibitors have explored the impact of isoleucine stereoisomers on inhibitory activity. nih.gov The data below illustrates the effect of substituting L-isoleucine with L-allo-isoleucine and D-isoleucine in a cyclic peptide context:
| Peptide Residue at Position X3 | Inhibitory Activity (Ki, µM) nih.gov |
| L-Ile | 1.1 ± 0.3 |
| L-allo-Ile | 1.1 ± 0.3 |
| D-Ile | Greatly reduced activity |
Note: Data derived from research on cyclic peptide inhibitors of Ser/Thr Phosphatase PPM1D. nih.gov
Stereochemical Control and Conformational Influence of the Alloisoleucine Moiety
Elucidation of Diastereomeric Purity and Control in Synthetic Pathways
The synthesis of peptides containing Boc-N-Me-Allo-Ile-OH necessitates rigorous control over stereochemistry to ensure diastereomeric purity. The presence of two stereogenic centers in isoleucine gives rise to four possible stereoisomers. rsc.org The "allo" configuration signifies a different stereochemistry at one of these centers compared to the naturally occurring L-isoleucine. Ensuring the correct "allo" form is incorporated, and that its diastereomeric integrity is maintained throughout the synthesis, is paramount.
Several analytical techniques are employed to determine the diastereomeric purity of N-methylated amino acids and their derivatives. High-performance liquid chromatography (HPLC) is a common method for separating diastereomeric products that may form during peptide coupling reactions. rsc.org Furthermore, advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including 1H and 13C NMR, can differentiate between isoleucine and allo-isoleucine residues by analyzing the chemical shifts and coupling constants associated with the proton and carbon at the α-stereocenter. rsc.org In some cases, derivatization with a chiral agent can also be used to facilitate NMR-based calculation of epimerization levels. rsc.org Another method involves coupling the N-methylamino acid with an N-benzyloxycarbonyl-L-lysinate, followed by removal of protecting groups and analysis of the resulting diastereomeric lysyl peptides by ion-exchange chromatography, a technique sensitive enough to detect one part in a thousand of the undesired isomer. cdnsciencepub.com
Synthetic control is typically achieved through diastereoselective routes. rsc.org For instance, the synthesis of optically active non-proteinogenic α-amino acid precursors can be achieved through the diastereoselective allylation of N-tert-butane sulfinyl α-iminoesters using allylboronic acids. nih.gov The choice of protecting groups and coupling reagents is also critical. N-carbamate protecting groups like Boc are generally less prone to racemization via oxazolone (B7731731) formation compared to N-amido amino acids. rsc.org
Table 1: Analytical Methods for Diastereomeric Purity Assessment
| Method | Principle | Application |
| HPLC | Differential partitioning of diastereomers between stationary and mobile phases. | Separation and quantification of epimerized products in peptide synthesis. rsc.org |
| NMR Spectroscopy (1H, 13C) | Differences in chemical shifts and coupling constants of nuclei in different stereochemical environments. | Differentiation of isoleucine and allo-isoleucine residues and estimation of epimerization levels. rsc.org |
| Chiral Derivatization | Reaction with a chiral agent to form diastereomers with distinct spectroscopic properties. | Facilitates NMR or chromatographic analysis of enantiomeric/diastereomeric purity. rsc.org |
| Ion-Exchange Chromatography | Separation based on charge differences of diastereomeric dipeptides. | High-sensitivity detection of isomeric impurities in N-methylamino acid samples. cdnsciencepub.com |
Impact of Allo-Stereochemistry on Peptide Fold and Secondary Structure Formation
The introduction of an N-methylated allo-isoleucine residue into a peptide chain has a profound impact on its conformational preferences. N-methylation itself removes the amide proton, eliminating its ability to act as a hydrogen bond donor, which is a key interaction in stabilizing secondary structures like α-helices and β-sheets. nih.govyoutube.com This modification, combined with the steric bulk of the N-methyl group and the specific stereochemistry of the alloisoleucine side chain, significantly restricts the available conformational space of the peptide backbone.
The steric hindrance from the N-methyl group can destabilize certain secondary structures. nih.gov For example, the close proximity of a sterically demanding group to the peptide backbone can prevent the formation of α-helical structures. beilstein-journals.org However, N-methylation is also known to favor the cis configuration of the amide bond, which can induce specific turns in the peptide chain. researchgate.net Homochiral sequences (e.g., L-X-L-MeY) are particularly affected by N-methylation, showing a strong preference for βVI-folded conformations that contain a middle cis amide bond. researchgate.net
Table 2: Conformational Effects of N-Methylation and Allo-Stereochemistry
| Feature | Conformational Impact | Reference |
| N-Methylation | Eliminates H-bond donor capability; increases steric hindrance; favors cis amide bonds. | nih.govresearchgate.net |
| Allo-Isoleucine Stereochemistry | Alters side-chain conformation and interactions with the backbone. | nih.gov |
| Combined Effect | Restricts backbone dihedral angles (phi/psi); can induce specific turn structures (e.g., βVI-turns); may disrupt or stabilize helices depending on the sequence. | beilstein-journals.orgresearchgate.net |
Mechanisms of Stereoisomerization and Advanced Control Techniques
Maintaining the stereochemical integrity of the allo-isoleucine residue during peptide synthesis is critical, as epimerization can lead to undesired diastereomers, complicating purification and potentially altering biological activity. mdpi.com Epimerization at the α-carbon of an amino acid residue can occur through two primary mechanisms during peptide coupling reactions. rsc.orgnih.gov
Oxazolone Formation : This is considered the most common pathway. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amino group of the next residue can open the ring to give a mixture of diastereomeric products. rsc.orgnih.gov
Direct Enolization : A base can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, leading to epimerization. mdpi.comnih.gov
The rate of epimerization is influenced by several factors, including the nature of the amino acid side chain, the protecting groups, the coupling reagents, temperature, and pH. rsc.orgnih.gov Careful control of these reaction conditions is a primary strategy to minimize stereoisomerization.
Advanced control techniques focus on preventing the formation of the oxazolone intermediate or minimizing the time it exists. This can be achieved by:
Use of Additives : Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress epimerization by forming an active ester that is less prone to oxazolone formation.
Modern Coupling Reagents : The development of urethane-protected N-carboxyanhydrides (UNCAs) and other advanced coupling reagents offers pathways for peptide bond formation with very low levels of epimerization.
Stereodivergent Synthesis : In some cases, synthetic strategies are designed to produce different stereoisomers from a common starting material, offering precise control over the desired diastereomer. nih.gov For example, diastereoselective allylation methods using chiral auxiliaries provide a robust way to synthesize optically pure non-proteinogenic amino acids. nih.govresearchgate.net Another approach involves the stereospecific inversion of configuration at the C-2 carbon of L-isoleucine to produce D-alloisoleucine. rsc.org
By understanding these mechanisms and employing advanced synthetic and analytical methods, the diastereomerically pure form of this compound can be synthesized and incorporated into peptides, enabling the precise manipulation of their structure and function.
Structural Characterization and Theoretical Modeling of Boc N Me Allo Ile Oh Containing Constructs
Spectroscopic Analysis of Peptide Conformation
Spectroscopic techniques are essential tools for elucidating the intricate three-dimensional structures adopted by peptides. By analyzing the interaction of electromagnetic radiation with the peptide molecule, researchers can gain information about bond vibrations, electronic transitions, and nuclear environments, all of which are sensitive to conformation.
Nuclear Magnetic Resonance (NMR) Studies for Conformational Dynamics
Illustrative Data Table: ¹H NMR Chemical Shifts (partial)
| Proton Type | Chemical Shift (ppm) |
| N-CH₃ | ~2.5 - 3.5 |
| α-CH | ~4.0 - 5.5 |
| β-CH | ~1.5 - 2.5 |
| γ-CH₃ (two sets) | ~0.8 - 1.2 |
| δ-CH₃ | ~0.8 - 1.0 |
| Boc (t-butyl) | ~1.4 |
Note: Actual chemical shifts are highly dependent on solvent, temperature, pH, and the specific peptide sequence.
Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Determination
Illustrative Data Table: CD Spectral Data (example for a folded peptide)
| Wavelength (nm) | Molar Ellipticity ([θ], deg cm² dmol⁻¹) | Observed Secondary Structure |
| ~195 | Negative maximum | Random coil / Turn |
| ~208 | Negative minimum | Alpha-helix |
| ~222 | Negative minimum | Alpha-helix |
| ~218 | Negative minimum | Beta-sheet |
| ~195 | Positive maximum | Beta-sheet |
Note: This table provides typical values for common secondary structures; the actual spectrum will depend on the specific peptide.
Vibrational Spectroscopy (e.g., Infrared) for Amide Bond Conformations
Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are influenced by its structure and bonding. For peptides, the analysis of amide bands (Amide I, II, and III), arising from vibrations of the peptide backbone, is particularly informative about the conformation of the amide bonds and the presence of hydrogen bonding figshare.comresearchgate.netspectroscopyonline.comresearchgate.net. The Amide I band (typically 1600-1700 cm⁻¹) is especially sensitive to the backbone conformation. IR spectroscopy can be used to characterize the functional groups present in Boc-N-Me-Allo-Ile-OH and peptides containing it, including the characteristic C=O stretch of the carboxylic acid and carbonyl protecting groups, and the N-H bending and C-N stretching vibrations of the amide bonds spectroscopyonline.com. Solution-phase infrared spectroscopy can provide complementary conformational information researchgate.net.
Illustrative Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |
| Carboxylic Acid (-COOH) | C=O stretch | 1700-1730 (monomer), 1680-1710 (dimer) spectroscopyonline.com |
| Boc (carbamate) | C=O stretch | ~1690-1710 |
| Amide I (Peptide backbone) | C=O stretch | 1600-1700 (sensitive to conformation) spectroscopyonline.com |
| Amide II (Peptide backbone) | N-H bend, C-N stretch | 1500-1600 |
| Amide III (Peptide backbone) | C-N stretch, N-H bend | 1200-1300 |
| Carboxylic Acid (-OH) | O-H stretch | 2500-3500 (broad) spectroscopyonline.com |
Note: Frequencies can be influenced by hydrogen bonding and the molecular environment.
Computational Chemistry and Molecular Dynamics Simulations
Computational methods complement experimental techniques by providing theoretical insights into the potential energy surface, stable conformations, and dynamic behavior of molecules. These methods can be used to predict structures, calculate spectroscopic properties, and simulate molecular motion over time.
Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries
Ab initio and DFT calculations are quantum mechanical methods used to compute the electronic structure and properties of molecules from first principles. These methods can be applied to small peptides or fragments containing this compound to determine their lowest energy (ground state) geometries and to understand the electronic distribution and bonding within the molecule. These calculations can provide highly accurate structural parameters for isolated molecules or small clusters, which can serve as starting points or validation for molecular mechanics calculations. While direct mentions of ab initio or DFT specifically on this compound constructs were not found, these methods are fundamental in computational chemistry applied to organic molecules and peptides medchemexpress.com.
Illustrative Data Table: Calculated Geometric Parameters (example)
| Parameter | Value | Units | Method (Example) | Basis Set (Example) |
| Bond Length (C-N) | ~1.45 | Å | DFT | B3LYP/6-31G(d) |
| Bond Angle (C-N-C) | ~115 | Degrees | DFT | B3LYP/6-31G(d) |
| Dihedral Angle (φ) | ~-150 | Degrees | DFT | B3LYP/6-31G(d) |
| Dihedral Angle (ψ) | ~150 | Degrees | DFT | B3LYP/6-31G(d) |
| Dihedral Angle (ω) | ~180 (trans) or 0 (cis) | Degrees | DFT | B3LYP/6-31G(d) |
Note: Values are illustrative and depend on the specific conformation and computational level.
Molecular Mechanics and Dynamics for Conformational Landscapes and Flexibility
Illustrative Data Table: Molecular Dynamics Simulation Parameters (example)
| Parameter | Value | Units |
| Simulation Time | 100 | ns |
| Temperature | 300 | K |
| Force Field | AMBER or CHARMM | - |
| Solvent Model | Explicit Water | - |
| Integration Step | 2 | fs |
| Trajectory Output | Every 10 | ps |
Illustrative Data Table: Representative Conformations from MD (example)
| Conformer | Description | Population (%) | Ramachandran Angles (φ, ψ) for Boc-N-Me-Allo-Ile |
| 1 | Extended | 60 | (-150, 150) |
| 2 | Turn (Type VI) | 30 | (-60, -30) |
| 3 | Other folded states | 10 | Variable |
Note: Conformer populations and angles are illustrative examples.
Prediction and Rationalization of Stereochemical Outcomes
The chemical compound this compound incorporates a Boc-protected N-methyl amino group and an allo-isoleucine residue. The allo-isoleucine moiety possesses two chiral centers: the α-carbon and the β-carbon. In the case of Boc-N-Me-D-Allo-Ile-OH, these centers have specific (2R,3S) stereochemistry nih.govtci-chemical-trading.comuni.lu. The presence of these defined stereocenters means that any reaction involving this compound, particularly at or near these chiral centers or leading to the formation of new stereocenters, necessitates careful consideration of stereochemical outcomes.
Predicting and rationalizing the stereochemical outcome of reactions involving complex chiral building blocks like this compound is crucial in synthetic chemistry, especially in the synthesis of peptides and other complex molecules where the final three-dimensional structure dictates biological activity nii.ac.jpacs.orgacs.orgrhhz.net. The stereochemistry of each residue in a peptide chain significantly influences its conformation and interaction with biological targets acs.org. For instance, studies on teixobactin (B611279) analogues, which can contain a D-allo-isoleucine residue, have demonstrated that the specific stereochemistry at this position is critical for antibiotic activity acs.org. Molecular modeling studies on teixobactin have further suggested that the D-allo-Ile residue plays a role in the molecule's interaction with bacterial membranes, highlighting the functional importance of its stereochemistry rhhz.net.
Theoretical modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools used to understand reaction mechanisms, transition states, and the relative stabilities of possible stereoisomeric products. These methods can provide insights into the factors that govern stereoselectivity, such as steric interactions, electronic effects, and hydrogen bonding, thereby aiding in the rational design of stereoselective synthetic routes organic-chemistry.orgresearchgate.net. For example, computational studies have been employed to rationalize the stereochemical outcomes in the synthesis of β-hydroxyallenes by analyzing transition state energies organic-chemistry.org. Similarly, DFT calculations have been used to determine the thermodynamic stability and relative populations of diastereomers in studies involving chiral isoserine derivatives researchgate.net. Molecular modeling has also been applied to predict the three-dimensional structures of conformationally constrained cyclopeptides, demonstrating its utility in understanding the structural implications of specific amino acid stereochemistries nii.ac.jp.
Advanced Applications in Chemical Biology Research and Rational Design
Development of Peptide-Based Probes for Protein-Ligand Interaction Studies
The unique structural characteristics conferred by Boc-N-Me-Allo-Ile-OH make it a useful component in the development of peptide-based probes for studying protein-ligand interactions nih.govjst.go.jp. By incorporating N-methylated allo-isoleucine into peptide sequences, researchers can synthesize probes with modified conformational constraints and altered interaction profiles with target proteins. This can be particularly valuable in photoaffinity labeling studies, where modified amino acids, including D-allo-isoleucine residues, are replaced by photoreactive amino acids to probe target molecules and their binding sites jst.go.jp. The ability to subtly alter the peptide structure through the inclusion of this compound allows for fine-tuning the probe's binding characteristics and provides insights into the specific molecular recognition events occurring at the protein-ligand interface nih.govjst.go.jp.
Integration into Complex Natural Product Total Synthesis and Analogue Development
Example Data from Analogue Synthesis:
Studies on desotamide (B65381) A analogues, a class of cyclic hexapeptides, have investigated the impact of amino acid substitutions on antibacterial activity mdpi.com. While the natural product contains L-allo-Ile at a specific position, replacing it with L-Ile and simultaneously substituting another residue with basic amino acids resulted in altered activity mdpi.com. Although this specific study discusses L-allo-Ile, it highlights the importance of the allo-isoleucine configuration in the context of natural product analogues and SAR studies mdpi.com.
Engineering of Peptides with Enhanced Structural Integrity and Stability
The incorporation of this compound into peptide sequences is a strategy employed to engineer peptides with enhanced structural integrity and stability nih.govacs.orgmdpi.com. N-methylation of the peptide backbone can increase resistance to proteolytic degradation, a major challenge for peptide-based therapeutics, by hindering the access of proteases to the amide bond uq.edu.aunih.gov. The allo-isoleucine configuration can also influence the peptide's conformation, potentially leading to more rigid or stable structures that are less susceptible to degradation or unfolding uq.edu.aunih.gov. In cyclic peptides and lipopeptides, which often contain non-natural amino acids like allo-isoleucine, the presence of these modified residues contributes to improved stability against enzymatic breakdown and enhanced pharmacokinetic properties nih.gov. This engineering approach is crucial for developing peptide-based drugs with longer half-lives and improved bioavailability nih.gov. The use of this compound allows for the controlled introduction of both the N-methyl group and the allo-isoleucine stereochemistry, providing a powerful tool for designing peptides with desired structural and metabolic stability profiles uq.edu.aunih.govacs.orgmdpi.com.
Future Prospects and Emerging Trends in Boc N Me Allo Ile Oh Research
Novel Methodologies for Facile Access to N-Methylated Alloisoleucine Isomers
Developing efficient and stereoselective synthetic routes to N-methylated amino acids, including alloisoleucine isomers, remains a key area of focus. While chemical synthesis has long been used to prepare peptides containing Nα-methylated amino acids, the availability and cost of commercially available Fmoc-N-Me-AA-OH derivatives can be limited acs.orgacs.orgnih.gov. Future research is directed towards novel methodologies that offer facile access to these building blocks.
One promising avenue involves the refinement of solid-phase synthesis methods for preparing protected N-methylated amino acids. Recent work has explored using resins like 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during on-resin N-methylation, demonstrating high yield and purity for tested amino acids nih.gov. Comparing different alkylation strategies, such as using dimethyl sulfate (B86663) or methyl iodide in methods like the Biron−Kessler method, is part of ongoing optimization efforts nih.gov. The Biron−Kessler method, based on protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS) to make the remaining NH acidic for methylation, followed by o-NBS removal, is a known approach for on-resin N-methylation acs.orgnih.govresearchgate.net.
Beyond chemical synthesis, biotechnological methods for producing N-methylated amino acids are also being explored. Fermentative routes, focusing on strategies like partial transfer of methylamine (B109427) catabolism, S-adenosyl-L-methionine dependent alkylation, and reductive methylamination of 2-oxoacids, represent an emerging trend for the bioproduction of these modified amino acids researchgate.net. While chemical synthesis is currently prevalent, advancements in biotechnology could offer more sustainable and cost-effective routes in the future researchgate.net.
Furthermore, research into the synthesis of sterically hindered sequences, including motifs of N-alkyl-α,α-dialkyl amino acids to N-alkyl amino acids, is relevant, as alloisoleucine is a β-branched amino acid rsc.org. New methods exploiting protective groups like the trifluoroacetyl group for site-selective N-alkylation are being developed to address the challenges posed by steric bulk during solid-phase peptide synthesis rsc.org.
The ability to readily access different stereoisomers, such as D-alloisoleucine and L-isoleucine, and their N-methylated forms, is crucial for structure-activity relationship studies. Methods for preparing epimeric mixtures and individual diastereoisomers are important for understanding the impact of stereochemistry on peptide properties rsc.org.
High-Throughput Synthesis and Screening Applications
The integration of Boc-N-Me-Allo-Ile-OH and other modified amino acids into high-throughput synthesis and screening platforms is a significant trend driving peptide discovery. High-throughput peptide synthesis techniques, particularly automated solid-phase peptide synthesis (SPPS), allow for the rapid generation of large libraries of peptides containing various modifications, including unnatural and N-methylated amino acids unc.edupeptide2.comnih.govgenepep.com.
Facilities are capable of synthesizing peptides of various lengths (e.g., 20-30-mers routinely, with experience up to 80-mers) and incorporating a wide range of modifications, such as N-methylation (on Lys or Arg residues, and implicitly at the Nα position when using N-methylated amino acid building blocks), unnatural amino acids, and tags unc.edu. These platforms enable the creation of mid-size libraries (e.g., ~100 peptides in 2-3 weeks) for screening purposes unc.edu.
High-throughput screening (HTS) of these libraries is revolutionizing the discovery of novel peptides with desired biological activities. This includes identifying enzyme inhibitors, modulators of protein-protein interactions, and receptor ligands genepep.comresearchgate.net. The incorporation of N-methylated amino acids like this compound into these libraries is particularly valuable because N-methylation can significantly impact peptide properties such as conformation, stability against proteases, and cell permeability, which are crucial for therapeutic potential acs.orgnih.govresearchgate.netnih.govnih.govnih.govexplorationpub.commdpi.com.
Emerging technologies, such as tag-free platforms for synthesizing and screening cyclic peptide libraries in solution, are also being developed to overcome limitations associated with traditional encoding tags, particularly concerning the incorporation of non-canonical amino acids and control over drug-like characteristics like N-methylation nih.gov. Genetic code expansion techniques combined with display technologies are also enabling the incorporation of Nα-methylated amino acids into large display libraries for screening against therapeutic targets univie.ac.atnih.gov.
The use of high-throughput methods allows for rapid iteration in novel peptide design and the exploration of peptide modifications, accelerating the development of peptides for a wide range of applications nih.gov. This includes the potential for discovering peptides with improved therapeutic indices compared to natural products nih.gov.
Advanced Computational Design of Modified Peptide Scaffolds
Computational methods are playing an increasingly vital role in the design of modified peptide scaffolds, including those incorporating N-methylated amino acids. These approaches can predict the impact of modifications like N-methylation on peptide conformation, stability, and interactions with targets, guiding the synthesis of peptides with desired properties acs.orgnih.govacs.orgethz.chbakerlab.org.
Computational studies have been used to examine the relationship between N-methylation and properties such as membrane permeability in cyclic peptides nih.govethz.ch. By modeling the additional steric constraints and changes in solvation energy imposed by the N-methyl group, computational methods can help predict the permeability of N-methylated variants nih.gov. These studies have shown that the permeability of cyclic peptides can vary widely depending on the number and position of N-methyl groups, and that the conformational landscape, including the interconversion rates between different states, is important for permeability nih.govethz.ch.
Advanced computational design protocols, often integrated into software suites, are being developed to design novel peptide macrocycles with specific features, including internal symmetry and the ability to coordinate metal ions bakerlab.org. These methods can explore structural symmetries not found in nature and create synthetic systems with tailored properties bakerlab.org.
Computational modeling can also illustrate how modifications like N-methylation affect interactions at a molecular level, such as the distortion imposed by N-methylation on ribosomal assembly during peptide synthesis acs.orgnih.gov. This understanding can inform strategies for improving the efficiency of incorporating N-methylated amino acids into peptides acs.orgnih.gov.
The use of computational protocols combining molecular modeling techniques with algorithms like genetic algorithms allows for the automated design of new peptides with improved binding to specific targets plos.orgresearchgate.netnih.gov. This represents an alternative tool for modifying peptides and predicting their interactions before experimental synthesis plos.orgresearchgate.netnih.gov. Computational mutagenesis and molecular docking approaches are also used to design peptides with enhanced binding affinities nih.gov.
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology
Research involving this compound and similar modified amino acids is inherently interdisciplinary, bridging organic chemistry and chemical biology. Organic chemistry provides the synthetic methodologies for producing these building blocks and incorporating them into peptides, while chemical biology utilizes these modified peptides to probe biological systems, understand molecular mechanisms, and develop potential therapeutics acs.orgfrontiersin.org.
Future prospects lie in the continued synergy between these fields. Organic chemists will continue to develop novel and more efficient synthetic routes, including methods for facile access to various N-methylated amino acid isomers and techniques for handling challenging couplings involving sterically hindered or modified residues acs.orgnih.govrsc.org. This includes exploring both chemical and potentially biotechnological approaches for synthesis researchgate.net.
Chemical biologists will utilize these synthetically accessible modified peptides in a wide range of applications. This includes using them as tools to study protein function, modulate biological processes, and investigate cellular pathways acs.orgircbc.ac.cn. For instance, N-methylated peptides are being explored for their ability to modulate ubiquitin chains and disrupt DNA damage repair nih.govacs.org.
The combination of chemical protein synthesis and techniques like Random Nonstandard Peptides Integrated Discovery (RaPID) is enabling the rapid discovery of macrocyclic peptides with diverse unnatural motifs, including backbone methylation, for targeting proteins of interest nih.govacs.org. This highlights the power of integrating synthetic chemistry with biological selection methods.
Interdisciplinary efforts are also crucial for understanding the impact of N-methylation on peptide properties relevant to biological activity, such as conformation, membrane permeability, and stability against enzymatic degradation acs.orgnih.govresearchgate.netnih.govnih.govnih.govexplorationpub.commdpi.com. Studies combining synthesis, structural analysis (e.g., NMR), and computational modeling are essential for correlating modifications with functional outcomes rsc.orgnih.govethz.ch.
Furthermore, modified peptides are being explored for applications beyond traditional therapeutics, such as in biomaterials, diagnostics, and nuclear waste remediation, often leveraging high-throughput techniques and the ability to incorporate unnatural amino acids nih.govsigmaaldrich.comnmepscor.org. This expands the scope of research at the interface of chemistry and biology.
The development of new chemical tools and methodologies, such as improved coupling reagents compatible with N-methylated amino acids, will continue to facilitate the synthesis of complex modified peptides for biological studies tandfonline.com. This interdisciplinary approach is key to unlocking the full potential of modified amino acids like this compound in both fundamental research and applied science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
